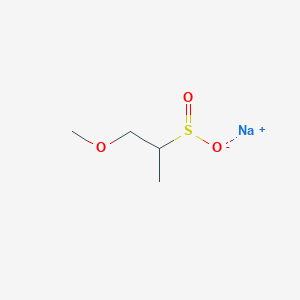

Sodium 1-methoxypropane-2-sulfinate

Description

Properties

Molecular Formula |

C4H9NaO3S |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

sodium;1-methoxypropane-2-sulfinate |

InChI |

InChI=1S/C4H10O3S.Na/c1-4(3-7-2)8(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 |

InChI Key |

VYVNYWFMSBNESQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(COC)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 1 Methoxypropane 2 Sulfinate

Direct Synthesis Approaches to Alkyl Sulfinates

Direct synthesis methods construct the alkyl sulfinate moiety from simpler starting materials. These approaches are fundamental in organosulfur chemistry and offer several routes to the target compound class.

Reduction of Alkyl Sulfonyl Chlorides or Related Precursors

One of the most common and established methods for preparing sodium alkyl sulfinates is the reduction of the corresponding alkyl sulfonyl chlorides. This method is widely applicable for a variety of alkyl and aryl sulfonyl chlorides. nih.gov

A typical procedure involves reacting the sulfonyl chloride with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. The reaction is often buffered with sodium bicarbonate (NaHCO₃) and heated to facilitate the conversion. nih.gov The general reaction is as follows:

R-SO₂Cl + Na₂SO₃ + NaHCO₃ → R-SO₂Na + NaCl + NaHSO₄ + CO₂

This method is advantageous due to the ready availability and low cost of the starting sulfonyl chlorides. nih.gov Another approach involves the reduction of sulfonyl chlorides with zinc dust or sodium sulfite in an aqueous medium. rsc.org A patent describes a process for preparing sulfinates by reducing a sulfonyl chloride with a sulfite or hydrogensulfite in the presence of a hydrogenphosphate, which can be carried out in a mixture of an organic solvent and water. google.com While effective, a notable challenge with this two-step procedure is the high water solubility and hygroscopic nature of the intermediate sulfinate salts, which can complicate their isolation. rsc.org

Table 1: Examples of Sulfinate Synthesis from Sulfonyl Chlorides

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Na₂SO₃, NaHCO₃ | Water, 70-80 °C | Sodium p-toluenesulfinate | nih.gov |

| Aryl/Heteroaryl sulfonyl chlorides | Sodium sulfite | Aqueous conditions | Aryl/Heteroaryl chloromethyl sulfones (via intermediate sulfinate) | rsc.org |

| Sulfonyl chloride | Zinc powder | Aqueous environment | Sulfinate salt | rsc.org |

| Sulfonyl chloride | Sodium sulfite/hydrogensulfite, disodium (B8443419) hydrogenphosphate | Organic solvent/water mixture | Sodium sulfinate | google.com |

Insertion Reactions of Sulfur Dioxide into Organometallic Reagents

A powerful method for forming sulfinates involves the insertion of sulfur dioxide (SO₂) into a carbon-metal bond of an organometallic reagent. This approach allows for the creation of a diverse range of sulfinate salts. organic-chemistry.orgethernet.edu.et Common organometallic reagents used include Grignard reagents (R-MgX) and organolithium reagents (R-Li). organic-chemistry.orgnih.govacs.org

The process involves reacting the organometallic compound with sulfur dioxide. Due to the hazardous nature of gaseous SO₂, stable and easy-to-handle SO₂ surrogates have been developed, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) being a prominent example. organic-chemistry.orgnih.govacs.orgresearchgate.netorganic-chemistry.org The resulting metal sulfinate can then be trapped in situ with various electrophiles to form sulfones or, after an aqueous workup with a sodium salt like sodium carbonate, yield the desired sodium sulfinate. nih.govnih.govacs.org This methodology is versatile, accommodating a wide scope of (hetero)aryl and alkyl organometallic precursors. nih.govacs.orgorganic-chemistry.org

The general scheme using an SO₂ surrogate is:

R-M + SO₂ (or surrogate) → R-SO₂M R-SO₂M + Na₂CO₃ (aq. workup) → R-SO₂Na (where M = MgX, Li)

Table 2: Synthesis of Sulfinates via SO₂ Insertion

| Organometallic Reagent | SO₂ Source | Conditions | Intermediate | Reference |

|---|---|---|---|---|

| Grignard Reagents | SO₂ gas | - | Magnesium sulfinates | ethernet.edu.et |

| Grignard or Organolithium Reagents | DABSO | In situ trapping with electrophiles | Metal sulfinates | organic-chemistry.orgorganic-chemistry.org |

| Aryl/Heteroaryl Bromides (via organometallic) | DABSO | In situ generation of Grignard/Lithium reagent, then aqueous Na₂CO₃ workup | Sodium arylsulfinates | nih.gov |

Electrochemical Synthesis Methods for Alkyl Sulfinates

Electrochemical methods in organic synthesis are gaining traction as environmentally friendly alternatives. While the direct electrochemical synthesis of alkyl sulfinates is not extensively documented, related electrochemical transformations highlight the reactivity of sulfinates and their precursors. For instance, methods have been developed for the electrochemical synthesis of various sulfones (vinyl, alkyl, and allyl) using sodium sulfinates as starting materials. acs.orgacs.org These processes typically involve the electrolysis of a mixture containing an olefin and a sodium sulfinate in an undivided cell with graphite (B72142) electrodes, often avoiding harsh oxidants or transition metals. acs.org

Other research has demonstrated the electrochemical sulfonylation of alkynes with sodium sulfinates to produce alkynyl sulfones under catalyst- and oxidant-free conditions. organic-chemistry.org There are also reports on the electrochemical synthesis of sulfinic esters from sulfonyl hydrazides and the synthesis of 3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. organic-chemistry.orgnih.gov These examples showcase the electrochemical generation of sulfonyl radicals from sulfinates, which then participate in further reactions. While these are not direct syntheses of sulfinates, they are a crucial part of the modern chemistry surrounding this functional group, suggesting potential for future development in the reverse direction.

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods rely on modifying a pre-existing molecule that already contains the required carbon framework, in this case, the 1-methoxypropane-2-yl group.

Derivatization from 1-methoxypropane-2-ol or its Functionalized Analogues

A logical precursor for Sodium 1-methoxypropane-2-sulfinate is 1-methoxypropane-2-ol. This starting material can be synthesized by reacting propylene (B89431) oxide with methanol. google.com To convert the alcohol into the target sulfinate, a multi-step synthetic sequence is typically required.

A general and plausible strategy involves converting the hydroxyl group into a good leaving group, such as a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate). This functionalized analogue can then undergo nucleophilic substitution with a sulfur-containing nucleophile like sodium sulfite to install the sulfinate group.

Recent advancements have also provided photocatalytic methods for the direct conversion of alcohols into alkyl sulfinates. nih.govacs.orgdomainex.co.ukprinceton.edu These methods utilize an N-heterocyclic carbene-alcohol adduct (NHC-OR) as an easily oxidized radical precursor, enabling the sulfination of a wide range of alcohols. domainex.co.uk Another approach involves a BF₃·OEt₂-mediated sulfination of alcohols with sodium sulfinates to yield O-alkyl sulfinates. rsc.org

Table 3: General Methods for Conversion of Alcohols to Sulfinates

| Starting Material | Method | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Alcohols | Photocatalytic Deoxygenative Sulfination | N-heterocyclic carbene (NHC), SO₂ source, photocatalyst | Alkyl sulfinates | nih.govacs.orgdomainex.co.uk |

| Benzyl/Allylic Alcohols | Lewis Acid-Mediated Sulfination | BF₃·OEt₂, Sodium Sulfinate | O-Alkyl sulfinates | rsc.org |

| Alcohols | Reaction with Sulfinic Acids | Lanthanide(III) triflates | Alkyl arenesulfinates | organic-chemistry.org |

Transformation of Pre-existing Sulfur-Containing Functional Groups

Alkyl sulfinates can be prepared by transforming other sulfur-containing functional groups. This is a common strategy in organic synthesis, allowing for the interconversion of oxidation states and functional groups.

From Sulfones: One approach involves the cleavage of sulfones. For example, a three-step synthesis of functionalized aliphatic sulfinates has been described where 2-alkylthiobenzothiazoles are oxidized to the corresponding sulfones, which are then cleaved with sodium borohydride (B1222165) to yield the desired sodium sulfinates. nih.gov Another method involves the alkylation of methyl sulfones with a benzylic halide, followed by an in-situ elimination reaction in the presence of a base to produce the sulfinic acid. organic-chemistry.org Heteroaryl sulfones have also been used as precursors, where they are subjected to alkylation followed by sulfinate extrusion. nih.gov

From Disulfides: Disulfides can also serve as precursors for sodium sulfinates. For instance, some disulfide-derived sodium sulfinates have been obtained from their corresponding cyclic thiosulfonates. nih.gov Additionally, methods exist for synthesizing thiosulfonates, which are closely related to sulfinates, from alkyl disulfides or through the coupling of disulfides with sodium sulfinates. rsc.orgresearchgate.netresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |

| 1-methoxypropane-2-ol |

| 2-alkylthiobenzothiazoles |

| Alkyl sulfonyl chlorides |

| Methanol |

| Propylene oxide |

| This compound |

| Sodium bicarbonate |

| Sodium borohydride |

| Sodium carbonate |

| Sodium sulfite |

| Sulfur dioxide |

| Zinc |

Regioselective and Stereoselective Synthesis Considerations

The precise placement of the sulfinate group and the control of its stereochemistry are critical aspects of synthesizing this compound.

Achieving the desired regiochemistry, where the sulfinate group is attached to the second carbon of the 1-methoxypropane (B1661984) backbone, is paramount. A plausible synthetic route would involve starting with a precursor that already has the methoxy (B1213986) group at the 1-position and a reactive site at the 2-position.

One potential strategy involves the nucleophilic substitution of a suitable leaving group on a propane (B168953) derivative. For instance, starting with 1-methoxy-2-propanol (B31579), the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a source of the sulfinate anion, like sodium sulfite (Na₂SO₃) or a related reagent, would lead to the desired product. The regioselectivity is dictated by the initial position of the hydroxyl group.

Another approach could be the addition of a sulfinating agent across the double bond of 1-methoxy-1-propene. However, this method may lead to a mixture of regioisomers, and controlling the addition to favor the 2-sulfinate derivative would require careful selection of reagents and conditions.

A review of general sulfinate synthesis indicates that the reaction of alkyl halides or tosylates with sulfinate salts is a common and effective method for controlling the position of the sulfinate group. organic-chemistry.org For example, a microwave-promoted nucleophilic substitution of alkyl halides with alkali sulfinates in aqueous media has been shown to be efficient and tolerate various functional groups. organic-chemistry.org

Since the second carbon of 1-methoxypropane-2-sulfinate is a stereocenter, the synthesis of enantiomerically pure forms requires stereoselective methods. Several strategies have been developed for the asymmetric synthesis of chiral sulfinates.

One established method involves the reaction of a prochiral sulfinyl chloride with an alcohol in the presence of a chiral diamine. This approach has been shown to produce chiral sulfinates with good yields and enantioselectivity. nih.gov For the synthesis of chiral 1-methoxypropane-2-sulfinate, one could envision the reaction of a suitable sulfinyl chloride with 1-methoxy-2-propanol in the presence of a chiral base.

Another powerful technique is the use of chiral auxiliaries. For instance, the esterification of p-toluenesulfinic acid with a chiral alcohol like (-)-menthol, followed by separation of the diastereomers and subsequent reaction, is a classic method for obtaining enantiopure sulfinates. researchgate.net A similar strategy could be adapted for the target molecule.

Furthermore, organocatalytic methods have emerged for the asymmetric condensation of prochiral sulfinates and alcohols. For example, pentanidium has been used as an organocatalyst to produce enantioenriched sulfinate esters. nih.gov This methodology could potentially be applied to the synthesis of chiral this compound by reacting a suitable prochiral sulfinate with 1-methoxy-2-propanol.

A summary of potential enantioselective approaches is presented in the table below.

| Method | Description | Potential Application | Reference |

| Chiral Diamine Catalysis | Reaction of a sulfinyl chloride with an alcohol in the presence of a chiral diamine. | Reaction of an appropriate sulfinyl chloride with 1-methoxy-2-propanol using a chiral diamine catalyst. | nih.gov |

| Chiral Auxiliary | Use of a chiral alcohol to form diastereomeric sulfinates that can be separated. | Esterification with a chiral auxiliary, followed by diastereomer separation and conversion to the target compound. | researchgate.net |

| Organocatalysis | Asymmetric condensation of a prochiral sulfinate and an alcohol using a chiral organocatalyst. | Pentanidium-catalyzed reaction between a prochiral sulfinate and 1-methoxy-2-propanol. | nih.gov |

Optimization of Reaction Conditions and Isolation Procedures

To ensure high yields and purity of this compound, the optimization of reaction parameters and purification methods is crucial.

The choice of solvent can significantly influence the rate and outcome of sulfinate synthesis. In nucleophilic substitution reactions to form alkyl sulfinates, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to dissolve the reactants and facilitate the reaction. libretexts.org However, for certain reactions, such as those involving microwave heating, aqueous media have also been used successfully. organic-chemistry.org The use of toluene (B28343) has been noted as essential in some Mannich-type reactions involving alkyl sulfinates, where a biphasic mixture at room temperature becomes a single phase upon heating. nih.gov

Temperature is another critical parameter. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. nih.gov For instance, in the synthesis of formamides from methyl sulfinates, temperatures between 90-110 °C were found to be optimal, with lower temperatures leading to slow reactions and higher temperatures resulting in lower yields. nih.gov Careful control of the reaction temperature is therefore necessary to maximize the yield of the desired product and minimize the formation of byproducts.

The following table summarizes the general effects of solvents and temperature on alkyl sulfinate synthesis.

| Parameter | Effect | Examples of Conditions | Reference |

| Solvent | Can influence reaction rate and solubility of reactants. Polar aprotic solvents often favored for SN2 reactions. | DMF, DMSO, Toluene, Aqueous media | organic-chemistry.orglibretexts.orgnih.gov |

| Temperature | Affects reaction rate and product stability. Optimization is key to balance rate and yield. | Room temperature to 110 °C | nih.gov |

The selection of appropriate catalysts and reagents is vital for achieving high yields and purity. For the synthesis of alkyl sulfinates from alcohols, the activation of the hydroxyl group is a key step. Reagents like p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) are commonly used to convert the alcohol into a better leaving group. youtube.com

In reactions involving the reduction of sulfonyl chlorides to sodium sulfinates, a common method involves using sodium sulfite (Na₂SO₃) in the presence of sodium bicarbonate in water. nih.govsemanticscholar.org Another method describes the reduction of sulfonyl chlorides with zinc/sodium carbonate in water. nih.gov

For enhancing the nucleophilic substitution, phase-transfer catalysts can be employed, especially when dealing with reactions between an aqueous phase and an organic phase.

The purity of the final product, this compound, would likely be achieved through recrystallization from a suitable solvent system. nih.gov The choice of solvent for recrystallization will depend on the solubility characteristics of the product and any impurities.

A summary of reagent and catalyst considerations is provided below.

| Reagent/Catalyst Type | Function | Examples | Reference |

| Activating Agent | Converts alcohol to a good leaving group. | p-Toluenesulfonyl chloride, Thionyl chloride | researchgate.netyoutube.com |

| Reducing Agent | Reduces sulfonyl chloride to sulfinate. | Sodium sulfite, Zinc powder | nih.govsemanticscholar.org |

| Base | Neutralizes acid byproducts, can act as a catalyst. | Pyridine, Sodium bicarbonate, Sodium carbonate | youtube.comnih.gov |

| Phase-Transfer Catalyst | Facilitates reaction between different phases. | Tetrabutylammonium salts | organic-chemistry.org |

Chemical Reactivity and Mechanistic Pathways of Sodium 1 Methoxypropane 2 Sulfinate

Nucleophilic Reactivity of the Sulfinate Anion

The 1-methoxypropane-2-sulfinate anion is an ambident nucleophile, with potential reaction sites at both the sulfur and oxygen atoms. However, due to the higher nucleophilicity of sulfur, reactions typically occur at this center. researchgate.net

Sodium sulfinates are versatile reagents for the formation of carbon-sulfur bonds, leading to the synthesis of sulfones and sulfides. rsc.org These reactions typically involve the nucleophilic attack of the sulfinate anion on an electrophilic carbon center.

Alkylation Reactions: The S-alkylation of sodium sulfinates with alkyl halides is a common method for the synthesis of sulfones. researchgate.netchemicalforums.com For instance, the reaction of a sodium sulfinate with an alkyl bromide can yield the corresponding sulfone. While specific examples detailing the alkylation of sodium 1-methoxypropane-2-sulfinate are not prevalent in the searched literature, the general reactivity pattern of sodium alkylsulfinates suggests it would readily participate in such transformations. The reaction of sodium methanesulfinate (B1228633) with a chloride has been reported to yield the corresponding sulfone. researchgate.net

Arylation Reactions: The arylation of sodium sulfinates can be achieved through several methods, including reactions with aryl halides or aryne precursors. Transition-metal-free methods have been developed for the synthesis of aryl sulfones from sodium sulfinates and o-silyl aryl triflates, which act as aryne precursors under mild conditions. organic-chemistry.org Additionally, photoredox/nickel dual catalysis has been employed for the cross-coupling of sodium sulfinates with a wide range of aryl, heteroaryl, and vinyl halides at room temperature, demonstrating excellent functional group tolerance. nih.govmdpi.com These methods provide efficient pathways to a diverse array of sulfones. mdpi.com

Table 1: Examples of C-S Bond Forming Reactions with Sodium Sulfinates

| Reactant 1 (Sulfinate) | Reactant 2 (Electrophile) | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Sodium Methanesulfinate | Alkyl Chloride | Sulfone | - | researchgate.net |

| Sodium Alkyl/Aryl/Heteroaryl Sulfinates | o-Silyl Aryl Triflates (Aryne Precursors) | Sulfone | Transition-Metal-Free | organic-chemistry.org |

| Sodium Sulfinates | Aryl/Heteroaryl/Vinyl Halides | Sulfone | Photoredox/Nickel Dual Catalysis | nih.gov |

| Sodium Aryl Sulfinates | Aryl Bromides | Sulfone | AQDAB (photocatalyst), NiBr₂·3H₂O, White Light | mdpi.com |

The sulfinate anion of this compound can react with a variety of electrophilic species beyond simple alkyl and aryl halides. These reactions highlight the versatility of sulfinates in organic synthesis. For example, sodium sulfinates can react with pyridinium (B92312) salts, where the reaction pathway can be controlled to proceed through either a one- or two-electron process, leading to different products. nih.gov In the two-electron pathway, the sulfinate acts as a nucleophile, attacking the pyridinium salt to form C4-sulfonyl heteroarene derivatives. nih.gov

Radical Pathways Involving Sulfonyl Radicals Derived from the Titled Compound

In addition to its nucleophilic reactivity, this compound can serve as a precursor to the 1-methoxypropane-2-sulfonyl radical. These radicals are highly reactive intermediates that can participate in a range of transformations, including addition reactions to unsaturated systems and oxidative couplings.

Sulfonyl radicals can be generated from sodium sulfinates through various methods, often involving single-electron transfer (SET) processes. Photoredox catalysis is a particularly mild and effective method for generating sulfonyl radicals from sodium sulfinates. researchgate.net Upon photoexcitation, a photocatalyst can oxidize the sulfinate anion to the corresponding sulfonyl radical. mdpi.com For example, the interaction of an excited photocatalyst with a sodium aryl sulfinate leads to the formation of an aryl sulfonyl radical. mdpi.com Similarly, it is expected that 1-methoxypropane-2-sulfonyl radicals can be generated from this compound under similar photoredox conditions.

Once generated, 1-methoxypropane-2-sulfonyl radicals can undergo addition reactions to unsaturated substrates such as alkenes and alkynes. nih.govresearchgate.net This provides a powerful method for the synthesis of functionalized sulfonyl compounds. nih.gov The addition of the sulfonyl radical to a C=C or C≡C bond results in the formation of a carbon-centered radical, which can then be trapped by another species or undergo further reactions. nih.govresearchgate.net

The addition of sulfonyl radicals to alkenes is a key step in many synthetic methodologies. researchgate.net For instance, a catalyst-free radical pathway allows for the incorporation of both a sulfonyl group and a pyridyl group across an alkene via a three-component reaction. nih.gov This process is initiated by the generation of a sulfonyl radical, which then adds to the alkene. nih.gov

Table 2: Radical Addition Reactions Involving Sulfonyl Radicals

| Radical Source | Unsaturated Substrate | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Sodium Sulfinates/Pyridinium Salts | Alkenes | Three-component radical addition | Incorporation of sulfonyl and pyridyl groups | nih.gov |

| Allylsulfonic acid derivatives | Aryl alkyl alkynes | Vicinal addition | Formation of tetra-substituted alkenes with alkoxysulfonyl and trifluoromethyl groups | nih.gov |

| Methanesulfonyl chloride | Acrolein, Propiolic acid | Radical addition | Rate constants determined by pulse radiolysis | researchgate.net |

Sulfonyl radicals derived from sodium sulfinates can participate in oxidative coupling reactions. Current time information in Birmingham, GB. These reactions involve the coupling of two nucleophilic centers with the concomitant removal of two electrons by an oxidant. unirioja.es In the context of sulfonyl radicals, this can involve the coupling of the radical with another radical or a nucleophile.

A silver-mediated oxidative sulfonylation/arylation of methylenecyclopropanes with sodium sulfinates has been reported. rsc.org This transformation proceeds through a radical process involving the generation of a sulfonyl radical, which then initiates a cascade of events including addition, C-C bond cleavage, and intramolecular cyclization to form 3-sulfonylated 1,2-dihydronaphthalenes. rsc.org This demonstrates the ability of sulfonyl radicals to mediate complex bond-forming sequences.

Mechanistic Investigations using Kinetic and Spectroscopic Methods

In Situ Spectroscopic Monitoring for Mechanistic Elucidation (e.g., for radical species):No spectroscopic data related to the reaction mechanisms of this compound could be located.

This lack of specific information makes it impossible to construct a scientifically accurate and detailed article as per the requested outline. The available literature focuses on more common or commercially significant sulfinate compounds, leaving this compound as a compound with a notable gap in its documented chemical profile. Further empirical research would be required to elucidate the specific chemical reactivity and mechanistic pathways of this particular compound.

Applications of Sodium 1 Methoxypropane 2 Sulfinate in Organic Transformations

As a Sulfonylating Reagent in C-S Bond Formation

The primary role of sodium sulfinates in organic synthesis is as a source of the sulfonyl (RSO₂) group, enabling the formation of sulfones, a functional group of significant importance.

Sodium sulfinates are extensively used to synthesize various classes of sulfones through C-S bond formation. nih.gov

Alkyl Sulfones: These can be prepared through the nucleophilic substitution of alkyl halides with sodium sulfinates.

Vinyl Sulfones: These valuable synthetic intermediates can be formed from the reaction of sodium sulfinates with substrates like alkenes and alkynes under various catalytic conditions, including electrochemical methods. researchgate.net

β-Keto Sulfones: This important class of compounds is accessible through the reaction of sodium sulfinates with alkynes. For instance, a metal-free method using BF₃·OEt₂ promotes the oxysulfonylation of alkynes with sodium sulfinates to yield β-keto sulfones efficiently.

Table 1: Representative Synthesis of β-Keto Sulfones from Alkynes and Sodium Sulfinates This table illustrates the general reactivity of sodium sulfinates. Specific yields for Sodium 1-methoxypropane-2-sulfinate may vary.

| Alkyne Reactant | Sodium Sulfinate | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Sodium benzenesulfinate | Pyridine (B92270), O₂ | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | High |

| 1-Octyne | Sodium p-toluenesulfinate | BF₃·OEt₂, H₂O | 1-(p-tolylsulfonyl)octan-2-one | Good |

| Phenylpropiolic acid | Sodium benzenesulfinate | HFIP, O₂ | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | High |

The introduction of a sulfonyl group, such as the 1-methoxypropane-2-sulfonyl moiety, into a molecule provides a versatile handle for further synthetic manipulations. The sulfonyl group is a strong electron-withdrawing group, which can activate adjacent protons for deprotonation and subsequent alkylation, facilitating the construction of more complex carbon skeletons. Furthermore, the sulfone group can act as a leaving group in elimination or reductive cleavage reactions, or participate in various well-known transformations like the Julia-Kocienski olefination, making it a powerful tool for strategic bond formation in the synthesis of complex target molecules.

As a Sulfenylating or Sulfinylating Agent under Specific Conditions

Under specific, controlled reaction conditions, the reactivity of sodium sulfinates can be modulated to act as sulfenylating (RS⁻) or sulfinylating (RSO⁻) agents. nih.gov

While primarily used for sulfonylation, methods have been developed to utilize sodium sulfinates for the synthesis of sulfides (thioethers). For example, a Chan-Lam type C-S coupling using a copper catalyst and potassium sulfite (B76179) can achieve the synthesis of diaryl thioethers from aryl boronic acids and sodium aryl sulfinates. In this process, the sulfinate is effectively deoxygenated to a sulfenylating species. rsc.org The controlled oxidation of sulfides or direct reaction pathways can also lead to the formation of sulfoxides. The direct C-3 sulfenylation and sulfinylation of indoles with sodium trifluoromethanesulfinate has been achieved by using different phosphorus reagents to control the reaction outcome. rsc.org

Thiosulfonates can be synthesized through the coupling of sodium sulfinates with thiols or their derivatives. nih.gov This transformation represents a key S-S bond-forming reaction. Catalytic systems, often employing copper or iron salts, facilitate the cross-coupling under aerobic conditions. For example, both CuI-Phen·H₂O and FeCl₃ have been shown to effectively catalyze the reaction between various thiols and sodium sulfinates to produce a wide range of symmetrical and unsymmetrical thiosulfonates in good to excellent yields. nih.gov

Table 2: Catalytic Synthesis of Thiosulfonates from Thiols and Sodium Sulfinates This table illustrates the general reactivity of sodium sulfinates. Specific yields for this compound may vary.

| Thiol Reactant | Sodium Sulfinate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Benzenethiol | Sodium p-toluenesulfinate | CuI–Phen·H₂O, Air | 40–96 | nih.gov |

| 4-Methylbenzenethiol | Sodium benzenesulfinate | FeCl₃, Air | 83–96 | nih.gov |

| 1-Butanethiol | Sodium p-toluenesulfinate | CuI–Phen·H₂O, Air | Good | nih.gov |

Use in Heteroatom-Sulfur Bond Formation

Beyond C-S and S-S bonds, sodium sulfinates are crucial for forming bonds between sulfur and various heteroatoms, most notably nitrogen. The synthesis of sulfonamides, a core functional group in a vast number of pharmaceuticals, is a prominent application. ucl.ac.uk These reactions typically involve the coupling of sodium sulfinates with amines or their derivatives, often under oxidative conditions or with specific activating agents, to construct the N-S bond. nih.govrsc.org For example, the direct sulfonylation of NH-1,2,3-triazoles with sodium sulfinates can be achieved using molecular iodine, yielding N²-sulfonyl triazoles with high regioselectivity.

Role in Metal-Free and Green Chemistry Approaches

In recent years, the principles of green and sustainable chemistry have become central to the development of new synthetic methods. researchgate.netnih.gov Sodium sulfinates have emerged as key players in this arena, enabling transformations that avoid toxic heavy metals and minimize waste. rsc.org

A significant advancement in sustainable chemistry is the use of electrochemistry to drive reactions. Anodic oxidation provides a powerful, reagent-free method for activation. For instance, the direct sulfonylation of phenols with sodium sulfinates has been achieved through electrosynthesis. researchgate.net This metal- and reagent-free electrochemical method allows for the direct formation of C-S bonds to yield aryl sulfones, which are of interest in materials and pharmaceutical sciences. researchgate.net The process is inherently safer, scalable, and avoids the use of chemical oxidants, generating minimal waste. researchgate.net

Similarly, electrochemical methods have been developed for the synthesis of sulfonamides. By using sodium iodide (NaI) as a supporting electrolyte in water, a variety of amines can be sulfonylated with sodium sulfinates at room temperature. nih.gov These electrochemical approaches represent a significant step forward in creating sustainable pathways to valuable organosulfur compounds. nih.govresearchgate.net

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. researchgate.net The direct coupling reactions involving sodium sulfinates are often highly atom-economical. For example, the direct C-H sulfonylation of phenols avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and the amount of waste generated. researchgate.net

The use of environmentally benign solvents, particularly water, further enhances the green credentials of these transformations. researchgate.net The I₂-mediated synthesis of sulfonamides in water is a prime example of a convenient and eco-friendly protocol. researchgate.net Such methods, which operate under mild conditions and avoid hazardous reagents and solvents, are crucial for the development of truly sustainable chemical manufacturing processes. researchgate.net The transition from heavy-metal catalysts to systems based on iodine or electrochemistry represents a significant move towards less hazardous chemical synthesis. nih.govresearchgate.net

Computational and Advanced Analytical Characterization of Sodium 1 Methoxypropane 2 Sulfinate Chemistry

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic methods are indispensable tools for elucidating the structure, conformation, and reactivity of molecules. For a compound like Sodium 1-methoxypropane-2-sulfinate, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy would be employed to gain a complete picture of its chemical nature.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. nih.gov For this compound, which contains a stereocenter at the second carbon atom, advanced NMR methods are crucial for stereochemical and conformational analysis.

One-dimensional NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. Based on known chemical shifts of similar structural motifs, a predicted ¹H and ¹³C NMR data set for this compound in a typical solvent like D₂O is presented below.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H (on C1) | ¹H | ~3.5 | Doublet of doublets | J ≈ 10, 4 |

| H (on C2) | ¹H | ~3.0 | Multiplet | |

| H (on C3) | ¹H | ~1.3 | Doublet | J ≈ 7 |

| H (methoxy) | ¹H | ~3.3 | Singlet | |

| C1 | ¹³C | ~75 | ||

| C2 | ¹³C | ~60 | ||

| C3 | ¹³C | ~15 | ||

| C (methoxy) | ¹³C | ~58 |

To further probe the three-dimensional structure and connectivity, two-dimensional (2D) NMR techniques are employed. rasayanjournal.co.in

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the propane (B168953) backbone structure. For instance, correlations would be expected between the protons on C1 and C2, and between the protons on C2 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in confirming the position of the methoxy (B1213986) group by showing a correlation between the methoxy protons and C1.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are particularly important for determining the stereochemistry and preferred conformation. For a chiral molecule like this compound, NOESY or ROESY can reveal through-space proximity of protons, which can help in assigning the relative stereochemistry if a chiral center is introduced during synthesis or reaction.

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Product Identification

High-resolution mass spectrometry (HRMS) is a vital tool for determining the elemental composition of molecules with high accuracy and for monitoring the progress of chemical reactions. nih.gov For this compound, HRMS would be used to confirm its molecular formula (C₄H₉NaO₃S).

In the context of reaction monitoring, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to analyze the reaction mixture at different time points. This allows for the identification of reactants, intermediates, products, and byproducts, providing valuable mechanistic insights. For example, in a reaction where the sulfinate acts as a nucleophile, ESI-MS could track the disappearance of the starting material and the appearance of the desired product in real-time. acs.org

The fragmentation pattern in the mass spectrum can also provide structural information. While the fragmentation of this specific sodium salt might be complex, common fragmentation pathways for related organic sulfinates could involve the loss of SO₂, the methoxy group, or parts of the propyl chain.

Plausible Mass Spectrometry Fragmentation for 1-methoxypropane-2-sulfinate Anion

| m/z | Possible Fragment | Formula |

| 137 | [M - Na]⁻ | C₄H₉O₃S⁻ |

| 73 | [M - Na - SO₂]⁻ | C₄H₉O⁻ |

| 59 | [CH₃OCH₂]⁻ | C₂H₅O⁻ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Mixtures

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are complementary and can be used to monitor reactions by observing the appearance or disappearance of characteristic vibrational bands. rasayanjournal.co.in

For this compound, the key functional groups are the sulfinate group (S-O bonds) and the ether group (C-O-C).

IR Spectroscopy: The sulfinate group would exhibit strong characteristic asymmetric and symmetric stretching vibrations. The C-O-C stretch of the ether would also be a prominent feature.

Raman Spectroscopy: Raman spectroscopy is often particularly sensitive to the S-O symmetric stretch and can provide complementary information to the IR spectrum. acs.org

By monitoring the changes in the intensities of these bands, one could follow the conversion of a starting material to the sulfinate product, or the subsequent reaction of the sulfinate.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Sulfinate (S-O) | Asymmetric Stretch | ~1050-1150 | IR |

| Sulfinate (S-O) | Symmetric Stretch | ~950-1050 | IR, Raman |

| Ether (C-O-C) | Asymmetric Stretch | ~1100-1150 | IR |

| C-H | Stretch | ~2850-3000 | IR, Raman |

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and complementing experimental data. mdpi.com

Density Functional Theory (DFT) Studies on Reaction Pathways, Energy Barriers, and Transition States

DFT calculations can be used to model the reaction of this compound with various electrophiles. For instance, one could investigate its role in a nucleophilic substitution reaction. Such a study would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State Search: Locating the transition state structure for each step of the reaction. The transition state represents the highest energy point along the reaction coordinate.

Frequency Calculation: Confirming that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path from the transition state down to the connected reactants and products to ensure the correct transition state has been found.

Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Sulfinate + Electrophile) | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.4 |

| Second Transition State | +10.8 |

| Products | -20.1 |

Prediction of Spectroscopic Parameters and Molecular Properties Relevant to Reactivity

A significant advantage of modern quantum chemistry software is the ability to predict spectroscopic properties. github.ioyoutube.comnih.gov

NMR Chemical Shifts: DFT calculations can provide theoretical predictions of ¹H and ¹³C chemical shifts. By comparing the calculated shifts with experimental data, one can gain confidence in the structural assignment. This is particularly useful for distinguishing between different isomers or conformations.

Vibrational Frequencies: The calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Molecular Orbitals and Electrostatic Potential: DFT can be used to visualize the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). The HOMO indicates regions of the molecule that are likely to act as a nucleophile, while the LUMO indicates electrophilic regions. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich and electron-poor areas of the molecule, which is crucial for understanding its reactivity. For this compound, the HOMO would likely be localized on the sulfur and oxygen atoms of the sulfinate group, consistent with its nucleophilic character.

By integrating these advanced analytical and computational techniques, a thorough understanding of the chemistry of this compound can be achieved, from its fundamental structure to its detailed reaction mechanisms.

Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the behavior of molecules over time. For this compound, MD simulations would be instrumental in understanding how the solvent environment influences its conformational flexibility and its interactions with other molecules.

In a simulated environment, researchers can systematically vary the solvent, from polar protic to nonpolar aprotic, to observe changes in the solvation shell around the sulfinate group and the methoxypropyl chain. This would reveal key information about hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Such simulations can predict the most stable conformations of the molecule in different media, which is crucial for understanding its reactivity.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value |

| Force Field | GROMOS54a7 |

| Solvent Models | SPC/E (for water), OPLS-AA (for organic solvents) |

| System Size | ~5000 solvent molecules per solute molecule |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

This table represents a typical setup for an MD simulation and is for illustrative purposes. Actual parameters would be determined based on the specific research questions.

Crystallographic Studies for Solid-State Structure Elucidation of the Titled Compound or its Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state structure.

This analysis would reveal bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the coordination environment of the sodium cation and the nature of the intermolecular interactions, such as ion-pairing and crystal packing forces. In the absence of a direct crystal structure for the title compound, examining derivatives can offer valuable structural insights. For instance, the crystal structure of a related compound, sodium diethyldithiophosphinate dihydrate, shows a distorted octahedral environment around the sodium ions, with coordination to both water molecules and sulfur atoms. nih.gov A similar analysis for this compound would be invaluable.

Table 2: Key Crystallographic Data Points to be Determined for this compound

| Data Point | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry operations that apply to the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles they form. |

| Coordination Number | The number of atoms directly bonded to the sodium ion. |

Chiroptical Spectroscopy for Enantiomeric Excess Determination of Chiral Products

Should this compound be utilized in asymmetric synthesis to produce chiral molecules, chiroptical spectroscopy would be a critical analytical tool. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are highly sensitive to the stereochemistry of a molecule.

These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are unique for each enantiomer, allowing for the determination of the enantiomeric excess (e.e.) of a reaction product. While high-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for determining e.e., chiroptical spectroscopy can provide a rapid and non-destructive alternative. researchgate.net For instance, research on determining the enantiomeric excess of other compounds has demonstrated the utility of techniques that measure changes in current-voltage responses in the presence of different enantiomers, which can be correlated to the e.e. nih.gov

Table 3: Comparison of Techniques for Enantiomeric Excess Determination

| Technique | Principle | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and resolution. researchgate.net |

| Chiroptical Spectroscopy (CD/ORD) | Differential interaction with circularly polarized light. | Non-destructive, can provide structural information. |

| Nanopore-based Sensing | Changes in ion-current rectification upon enantiomer adsorption. | Rapid analysis, small sample volume. nih.gov |

Future Prospects and Emerging Research Areas

Development of Novel Catalytic Systems for Efficient Sulfinate Transformations

The transformation of sulfinates is a cornerstone of organosulfur chemistry, and the development of novel catalytic systems is a continuous effort. For Sodium 1-methoxypropane-2-sulfinate, future research is likely to focus on catalysts that can selectively act on the sulfinate moiety without cleaving the ether bond.

Recent advancements in photoredox and transition-metal catalysis have shown great promise for sulfinate transformations. acs.orgnih.gov Dual photoredox/nickel catalysis, for instance, has been successfully employed for the cross-coupling of sodium sulfinates with various halides at room temperature, offering a versatile method for creating sulfones. nih.gov Future work could adapt these systems for this compound, enabling the synthesis of a new class of methoxy-functionalized sulfones.

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Catalyst System | Potential Product | Research Focus |

| Cross-coupling | Photoredox/Nickel | 1-methoxypropane-2-sulfonyl arenes | Optimization for aliphatic sulfinates with ether functionality. |

| C-H Sulfonylation | Transition-metal (e.g., Pd, Cu) | Functionalized heterocycles | Site-selective functionalization of complex molecules. |

| Radical Addition | Visible-light photocatalyst | β-alkoxy sulfones | Control of regioselectivity in the addition to alkenes. |

The development of catalysts that are tolerant of the ether group is crucial. This would allow for the late-stage functionalization of more complex molecules containing the 1-methoxypropane-2-sulfinate unit.

Exploration of Bio-Inspired or Biomimetic Approaches in Sulfinate Chemistry

Biomimetic chemistry seeks to replicate nature's synthetic strategies. While direct bio-inspired research on this compound is not yet prevalent, the broader field of organosulfur chemistry offers intriguing possibilities. Nature utilizes sulfur compounds in a myriad of ways, often employing enzymatic catalysis with high selectivity.

Future research could explore the use of engineered enzymes or small-molecule catalysts that mimic enzymatic active sites to perform selective oxidations or reductions on the sulfinate group of this compound. nih.govnih.gov This could lead to the stereoselective synthesis of chiral sulfoxides, which are valuable building blocks in medicinal chemistry. The principles of biomimicry could also guide the development of environmentally benign catalytic systems that operate under mild conditions, such as in aqueous media. youtube.com

Integration with Flow Chemistry and Automated Synthesis for Continuous Production of Sulfinate Derivatives

Flow chemistry, or continuous manufacturing, is revolutionizing chemical synthesis by offering improved safety, efficiency, and scalability. youtube.comyoutube.comyoutube.com The integration of this compound into flow chemistry setups presents a significant area for future research.

Continuous flow reactors could be used for the safe and controlled generation of reactive intermediates from this compound, such as sulfonyl radicals. acs.orgyoutube.com This would enable the development of automated synthesis platforms for the continuous production of a library of sulfinate derivatives. youtube.com The precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities in transformations involving this compound. youtube.com

Table 2: Advantages of Flow Chemistry for this compound Transformations

| Feature | Advantage | Potential Application |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or unstable intermediates. | On-demand generation and use of sulfonyl radicals. |

| Improved Control | Precise control over stoichiometry, temperature, and mixing. | Optimization of reaction conditions for selective transformations. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. | Industrial production of high-value sulfone derivatives. |

| Automation | Integration with online analysis for real-time monitoring and optimization. | High-throughput screening of reaction conditions. |

Investigation of Unexplored Reactivity Patterns and Selectivities of this compound

Sodium sulfinates are known for their versatile reactivity, capable of acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. nih.govrsc.orgresearchgate.net For this compound, the interplay between the sulfinate group and the proximal ether functionality could lead to unique reactivity patterns that are yet to be explored.

Future research should focus on systematically investigating the reactivity of this compound under various conditions to uncover novel transformations. For instance, the ether oxygen could potentially influence the regioselectivity of reactions involving the sulfinate group through chelation to a metal catalyst or by directing intramolecular processes. Studies on the fragmentation-cyclization reactions of similar structures could also inspire new synthetic pathways. acs.org

Potential in Advanced Material Science Applications (focusing on chemical transformations, not material properties)

The chemical transformations of this compound can be harnessed to create novel monomers and polymers for advanced materials. The sulfinate group can be converted into a sulfone, which is a key functional group in many high-performance polymers.

For example, this compound could be used as a precursor to synthesize sulfone-containing monomers. These monomers could then be polymerized to create polysulfones with tailored properties, such as thermal stability and chemical resistance. The ether linkage in the original molecule could also be retained in the polymer backbone, potentially influencing its flexibility and solubility. Research in this area would focus on developing efficient and scalable chemical transformations to convert this compound into polymerizable units. chempedia.info

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.